(Z)-2-cyano-N-(4-fluorophenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide
Overview
Description
(Z)-2-cyano-N-(4-fluorophenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide is a complex organic compound with a unique structure that includes a cyano group, a fluorophenyl group, and a nitrophenyl-furan moiety
Preparation Methods
The synthesis of (Z)-2-cyano-N-(4-fluorophenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitro group: Nitration of the furan ring using nitric acid and sulfuric acid.
Formation of the cyano group: This can be introduced via a nucleophilic substitution reaction.
Coupling reactions: The final step involves coupling the furan derivative with the fluorophenyl group under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.
Chemical Reactions Analysis
(Z)-2-cyano-N-(4-fluorophenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts.
Scientific Research Applications
(Z)-2-cyano-N-(4-fluorophenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential effects on cellular processes.
Industrial Applications: It may be used in the synthesis of other complex organic compounds or as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(4-fluorophenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group and the nitrophenyl-furan moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways would depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar compounds to (Z)-2-cyano-N-(4-fluorophenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide include other cyano-substituted furan derivatives and nitrophenyl compounds. These compounds may share similar chemical properties but differ in their specific applications and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical reactivity and biological effects.
Properties
IUPAC Name |
(Z)-2-cyano-N-(4-fluorophenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O4/c1-13-10-17(25(27)28)6-8-19(13)20-9-7-18(29-20)11-14(12-23)21(26)24-16-4-2-15(22)3-5-16/h2-11H,1H3,(H,24,26)/b14-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIHQTGVDVCCRQ-KAMYIIQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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